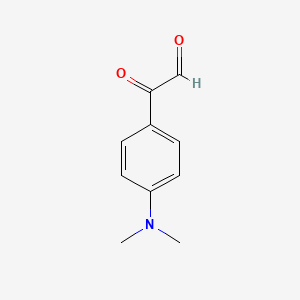
2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a glyoxal group attached to a 4-dimethylaminophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde typically involves the reaction of 4-dimethylaminobenzaldehyde with glyoxal under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of an acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein cross-linking and as a fixative in immunohistochemistry.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of resins, adhesives, and other polymeric materials.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is primarily due to the presence of the glyoxal group, which can form stable cross-links with amino groups. These interactions are crucial in its applications as a fixative and in protein cross-linking studies .
Comparison with Similar Compounds
Glyoxal: A simpler dialdehyde with similar reactivity but lacks the aromatic ring.
Glutaraldehyde: A five-carbon dialdehyde used in similar applications but with different reactivity and stability profiles.
Uniqueness: 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde is unique due to the presence of the 4-dimethylaminophenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in certain applications compared to simpler dialdehydes like glyoxal and glutaraldehyde .
Properties
CAS No. |
73318-77-1 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-11(2)9-5-3-8(4-6-9)10(13)7-12/h3-7H,1-2H3 |
InChI Key |
GYJRXNGNKOTYOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














